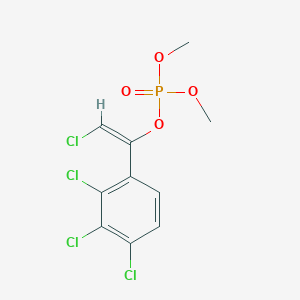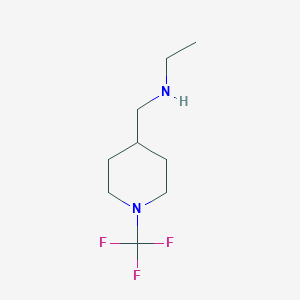
2,5-Dimethoxyphenylzinciodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxyphenylzinciodide: is an organozinc compound that features a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and a zinc iodide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2,5-Dimethoxyphenylzinciodide typically involves the reaction of 2,5-dimethoxyphenyl iodide with zinc in the presence of a suitable solvent. One common method is the use of a Grignard reagent, where 2,5-dimethoxyphenylmagnesium bromide is reacted with zinc iodide to form the desired compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethoxyphenylzinciodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form the corresponding phenyl derivatives with the removal of the zinc iodide moiety.
Substitution: The zinc iodide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Phenyl derivatives without the zinc iodide moiety.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Dimethoxyphenylzinciodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds and in cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxyphenylzinciodide involves its reactivity as an organozinc compound. The zinc iodide moiety acts as a leaving group, allowing the phenyl ring to participate in various chemical reactions. The compound can form intermediates that facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
2,5-Dimethoxyphenylmagnesium bromide: Similar in structure but contains a magnesium bromide moiety instead of zinc iodide.
2,5-Dimethoxyphenylboronic acid: Contains a boronic acid group and is used in Suzuki-Miyaura coupling reactions.
2,5-Dimethoxyphenethylamine: A phenethylamine derivative with similar methoxy substitutions but different reactivity and applications.
Uniqueness: 2,5-Dimethoxyphenylzinciodide is unique due to its zinc iodide moiety, which imparts distinct reactivity compared to other organometallic compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C8H9IO2Zn |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
zinc;1,4-dimethoxybenzene-6-ide;iodide |
InChI |
InChI=1S/C8H9O2.HI.Zn/c1-9-7-3-5-8(10-2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
ZCZSTQHBFLVRNJ-UHFFFAOYSA-M |
SMILES canónico |
COC1=C[C-]=C(C=C1)OC.[Zn+2].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Chloro-1-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13976920.png)


![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-Ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13976929.png)


